molecular formula C₃₉H₆₇D₅O₅ B1153553 1-Stearo-2-linolein-d5

1-Stearo-2-linolein-d5

Cat. No.: B1153553
M. Wt: 626.02
Attention: For research use only. Not for human or veterinary use.
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Description

1-Stearo-2-linolein-d5 (CAS 61434-67-1) is a deuterated diacylglycerol (DAG) with stearic acid (18:0) esterified at the sn-1 position and linoleic acid (18:2) at the sn-2 position. The "-d5" suffix indicates five deuterium atoms, likely incorporated at specific positions to enhance metabolic stability and facilitate detection in mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies . This compound is primarily used as an isotopic internal standard in lipidomics research, enabling precise quantification of endogenous DAGs in biological samples .

Properties

Molecular Formula

C₃₉H₆₇D₅O₅

Molecular Weight

626.02

Synonyms

(Z,Z)-9,12-Octadecadienoic Acid 1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl Ester-d5;  2-Linoleo-1-stearin-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

1-Stearo-3-linolein-d5 (CAS 126301-96-0)
  • Structure: Positional isomer of 1-Stearo-2-linolein-d5, with linoleic acid at the sn-3 position instead of sn-2.
  • Molecular Formula : C₃₉D₅H₆₇O₅ (MW: 626.02 g/mol) .
  • Applications: Used in tracer studies for lipid metabolism due to its deuterium labeling. Sourced from soybean oil deodorizer distillate, it serves as a labeled analog for non-deuterated DAGs .
  • Key Difference : The sn-3 substitution alters enzymatic recognition, as lipases and phospholipases exhibit positional specificity .
1-Stearin-2-Olein-3-Linolein (CAS 2190-14-9)
  • Structure: Triacylglycerol (TAG) with stearic acid (18:0) at sn-1, oleic acid (18:1) at sn-2, and linoleic acid (18:2) at sn-3.
  • Molecular Formula : C₅₇H₁₀₄O₆ (MW: 885.43 g/mol) .
  • Applications : Research-grade lipid for studying TAG metabolism and lipid bilayer dynamics.
  • Key Difference : The presence of three distinct fatty acids and lack of deuteration result in different physical properties (e.g., liquid state at room temperature) and metabolic pathways compared to deuterated DAGs .
Non-deuterated DAGs (e.g., 1-Stearo-2-linolein)
  • Structure: Identical to this compound but without deuterium.
  • Role: Endogenous lipids involved in signaling pathways and membrane biosynthesis.
  • Key Difference: Deuterated analogs like this compound avoid isotopic interference in analytical assays, enabling accurate quantification .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Positional Isomerism Deuteration Key Application
This compound 61434-67-1 C₃₉H₆₇D₅O₅ ~626.0 (estimated) sn-1: 18:0; sn-2: 18:2 d5 MS/NMR internal standard
1-Stearo-3-linolein-d5 126301-96-0 C₃₉H₆₇D₅O₅ 626.02 sn-1: 18:0; sn-3: 18:2 d5 Metabolic tracer
1-Stearin-2-Olein-3-Linolein 2190-14-9 C₅₇H₁₀₄O₆ 885.43 sn-1: 18:0; sn-2: 18:1; sn-3: 18:2 None Lipid bilayer studies

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